
1-(3-Bromophenyl)-1,3-diazinan-2-one
Overview
Description
1-(3-Bromophenyl)-1,3-diazinan-2-one is an organic compound that belongs to the class of diazinanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-1,3-diazinan-2-one typically involves the reaction of 3-bromophenylamine with a suitable diazinanone precursor under controlled conditions. One common method is the cyclization of 3-bromophenylamine with a carbonyl compound in the presence of a base, such as sodium hydride, to form the diazinanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce various substituted diazinanones.
Scientific Research Applications
1-(3-Bromophenyl)-1,3-diazinan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylamine: A precursor in the synthesis of 1-(3-Bromophenyl)-1,3-diazinan-2-one.
1,3-Diazinan-2-one: The parent compound without the bromophenyl group.
3-Bromophenyl oxides: Oxidized derivatives of the compound.
Uniqueness
This compound is unique due to the presence of both the bromophenyl group and the diazinanone ring, which confer distinct chemical and biological properties
Biological Activity
1-(3-Bromophenyl)-1,3-diazinan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of diazinanones and features a bromophenyl group, which is significant for its biological interactions. Its molecular formula is , and it has a molecular weight of approximately 252.09 g/mol.
Synthesis
The synthesis of this compound typically involves the cyclization of 3-bromophenylamine with a suitable diazinanone precursor. This reaction is often conducted under controlled conditions with a base such as sodium hydride to facilitate the formation of the diazinanone ring.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. The presence of the bromophenyl group may enhance its binding affinity to specific cellular targets involved in cancer progression .
The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors. The bromophenyl moiety may facilitate binding to these targets, leading to modulation of signaling pathways associated with cell growth and survival. Further studies are necessary to elucidate the exact molecular interactions and pathways affected by this compound.
Table: Summary of Biological Activities
Notable Research Studies
- A study published in Acta Crystallographica explored the structural aspects of related diazinanone compounds, providing insights into how structural modifications can influence biological activity .
- Another investigation focused on small molecule modulators that included similar diazinanone structures, highlighting their effects on plant growth and development, which could parallel findings in mammalian systems .
Properties
IUPAC Name |
1-(3-bromophenyl)-1,3-diazinan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-4-9(7-8)13-6-2-5-12-10(13)14/h1,3-4,7H,2,5-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZTWSLKNJEJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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